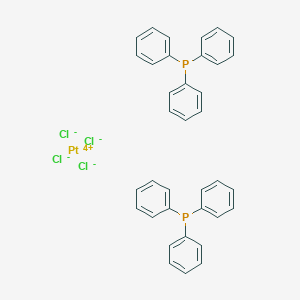

Platinum(4+);triphenylphosphane;tetrachloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Platinum(4+);triphenylphosphane;tetrachloride” is a compound that involves platinum, triphenylphosphane, and tetrachloride . It’s not intended for human or veterinary use and is used only for research.

Synthesis Analysis

A new method for the synthesis of platinum (IV) chloride has been developed based on the interaction of concentrated sulfuric acid (96 wt %) with alkali metal hexachloroplatinates (IV) at a temperature of 160°C . The yield of platinum chloride (α-PtCl 4) is at least 95%, and the main by-products that remain in the sulfuric acid solution are platinum (IV) chloroaqua and sulfate-chloroaqua complexes .

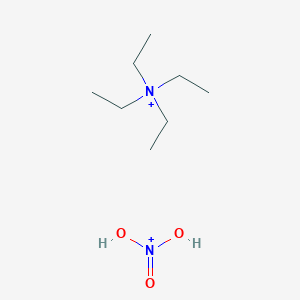

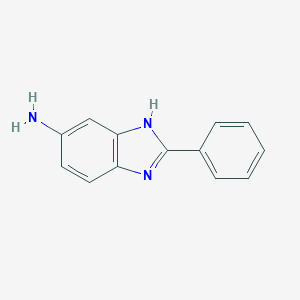

Molecular Structure Analysis

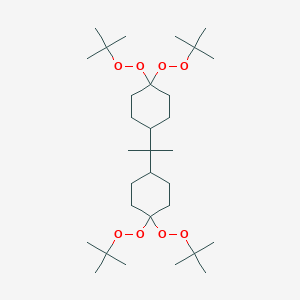

The molecular formula of this compound is C36H32Cl2P2Pt+2. The structure of platinum compounds has been studied in detail using X-ray powder diffraction and thermogravimetric analysis, nuclear magnetic resonance spectroscopy (195 Pt magic angle spinning NMR), and Raman spectroscopy .

Chemical Reactions Analysis

Tetrakis(triphenylphosphine)platinum(0) can undergo oxidative addition to organochalcogen compounds such as dithienyl ditelluride through the cleavage of the carbon–chalcogen bond. This reaction can play a role in homogeneous catalysis .

Physical And Chemical Properties Analysis

Platinum is a dense, malleable, ductile, precious, gray-white transition metal . It exhibits excellent corrosion resistance at elevated temperatures . Platinum (IV) chloride is soluble in water .

Applications De Recherche Scientifique

Catalytic Applications

Platinum-based catalysts, including those containing triphenylphosphane and tetrachloride ligands, have shown significant utility in facilitating cross-coupling reactions. For instance, tetrakis(triphenylphosphine)platinum has been utilized as a catalyst in the cross-coupling of organoboronic acids with aryl iodides, demonstrating excellent group selectivity and yields in the synthesis of aryl bromobenzenes and alkenyl bromobenzenes (C. Oh, Y. M. Lim, & Choong Ho You, 2002). Such catalytic activity highlights the potential of platinum complexes in organic synthesis, particularly in reactions requiring precise control over product selectivity.

Stabilization of Nanoparticles

Research into the stabilization of platinum nanoparticles (Pt-NPs) in aqueous solutions has identified phosphonic acid derivatives as effective stabilizing agents. Specifically, sodium 2-(diphenylphosphino)ethyl phosphonate has been investigated, revealing that the actual stabilizing agent is the platinum complex itself, which leads to stable Pt-NPs with narrow particle size distributions and high catalytic activity in hydrogenation reactions (Mareike K. S. Richter et al., 2012). This suggests potential applications in catalysis and materials science where the stability and activity of nanoparticles are crucial.

Supramolecular Chemistry

The coordination-driven self-assembly of organoplatinum(II) compounds, utilizing components such as tetrakis(triethyl phosphine) platinum, has been explored for the construction of supramolecular metallacycles with properties suitable for applications in catalysis, energy storage, and biomedicine (I. Mbonu, Y. Sun, & P. Stang, 2021). This area of research illustrates the versatility of platinum complexes in forming structures with novel properties and functions, opening avenues for innovative applications in various fields.

Safety And Hazards

Orientations Futures

The expansion of the arsenal of methods for the synthesis of these simple platinum compounds as binary halides, in particular chlorides, is not only an interesting task for academic science but is also directly related to their practical application in the synthesis of platinum complex compounds and the preparation of catalytic systems based on this metal .

Propriétés

IUPAC Name |

platinum(4+);triphenylphosphane;tetrachloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.4ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h2*1-15H;4*1H;/q;;;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUWDHXJKGZVAG-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl4P2Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystals. |

Source

|

| Record name | Bis(triphenylphosphine)platinum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Platinum(4+);triphenylphosphane;tetrachloride | |

CAS RN |

10199-34-5 |

Source

|

| Record name | Bis(triphenylphosphine)palladium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.